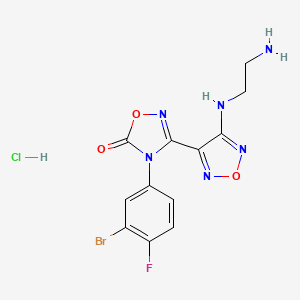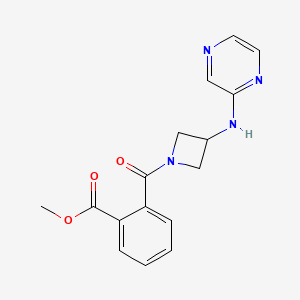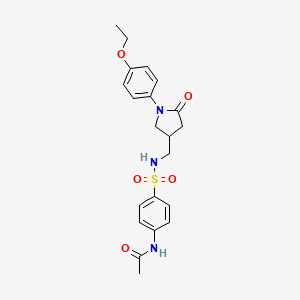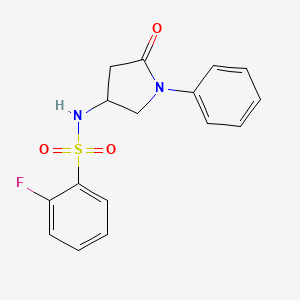![molecular formula C12H18O7 B2748204 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid CAS No. 1093405-83-4](/img/structure/B2748204.png)
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is a biochemical reagent used in various scientific research fields. It is a derivative of galactose, a type of sugar, and is often used in organic synthesis and biochemical studies. The compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid typically involves the protection of hydroxyl groups in galactose. One common method is the reaction of galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic conditions, such as sulfuric acid or p-toluenesulfonic acid
Solvent: Acetone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: To ensure consistent product quality
Purification steps: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids
Reduction: Can be reduced to form alcohols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces galacturonic acid derivatives
Reduction: Produces galactopyranose derivatives
Substitution: Produces various substituted galactopyranuronic acid derivatives.
Scientific Research Applications
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is used in several scientific research applications:
Chemistry: As a building block in organic synthesis
Biology: In the study of carbohydrate metabolism and enzyme activity
Medicine: As an intermediate in the synthesis of pharmaceuticals
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The compound’s isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
- 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-azido-alpha-D-galactopyranose
- 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose
Uniqueness
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid is unique due to its specific structure, which allows it to participate in selective reactions. Its isopropylidene groups provide protection to hydroxyl groups, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis](/img/structure/B2748121.png)
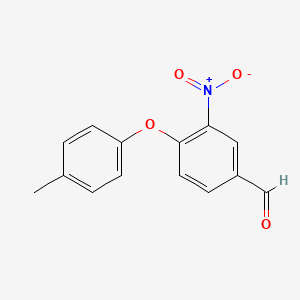
![N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)
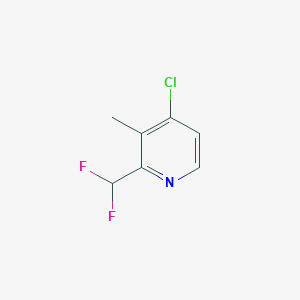
![N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2748127.png)

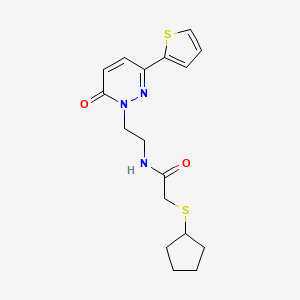
![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
![N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2748134.png)
